molecular formula C26H19N5O5 B13778317 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- CAS No. 72639-28-2

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-

Cat. No.: B13778317
CAS No.: 72639-28-2
M. Wt: 481.5 g/mol
InChI Key: QQGVOSBHYLLPEI-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- features a naphthalene backbone substituted with:

  • A 3-hydroxy group.
  • A carboxamide moiety at position 2, where the amide nitrogen is bonded to a 2-methoxyphenyl group.
  • An azo group at position 4, linked to a 1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl heterocycle.

Properties

CAS No.

72639-28-2

Molecular Formula

C26H19N5O5

Molecular Weight

481.5 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-6-yl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C26H19N5O5/c1-36-21-9-5-4-8-20(21)27-25(34)18-12-14-6-2-3-7-16(14)22(23(18)32)31-30-15-10-11-19-17(13-15)24(33)29-26(35)28-19/h2-13,32H,1H3,(H,27,34)(H2,28,29,33,35)

InChI Key

QQGVOSBHYLLPEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC5=C(C=C4)NC(=O)NC5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- typically involves multiple steps:

    Formation of the Naphthalenecarboxamide Core: This step involves the reaction of naphthalene with a carboxamide precursor under specific conditions to form the naphthalenecarboxamide core.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Azo Linkage: The azo linkage is formed by coupling the naphthalenecarboxamide derivative with a diazonium salt derived from 1,2,3,4-tetrahydro-2,4-dioxo-6-quinazoline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, gene expression, and other cellular processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural Variations in Azo and Amide Substituents

The target compound’s uniqueness lies in its tetrahydrodioxoquinazolinyl-azo group and N-(2-methoxyphenyl) substituent. Key structural analogs and their differences are summarized below:

Compound (CAS) Azo Substituent N-Aryl Substituent Key Features Reference
Target Compound 1,2,3,4-Tetrahydro-2,4-dioxo-6-quinazolinyl 2-Methoxyphenyl Complex heterocyclic azo group; meta-methoxy on aryl amide -
61050-41-7 () 4-Ethylphenyl 4-Methoxyphenyl Simpler alkyl-azo group; para-methoxy on aryl amide
6358-47-0 () 2-Methyl-4-nitrophenyl Phenyl Nitro and methyl groups on azo; unsubstituted aryl amide
62148-36-1 () Phenyl 4-Ethoxyphenyl Simple phenyl-azo; para-ethoxy on aryl amide
93904-90-6 () 4-Chloro-2-methylphenyl Dimethylphenyl Chloro and methyl on azo; dimethyl-substituted aryl amide

Key Observations :

  • N-Aryl Substitution : The 2-methoxyphenyl group in the target compound may influence solubility and electronic effects differently than para-substituted analogs (e.g., 4-methoxy or 4-ethoxy in CAS 61050-41-7 and 62148-36-1) .

Physical and Spectral Properties

Data from structural analogs provide insights into expected properties:

Property Target Compound (Inferred) 13a () 61050-41-7 ()
Melting Point Likely >250°C (heterocyclic stability) 288°C Not reported
IR Peaks (cm⁻¹) ~3300 (NH), ~1660 (C=O), ~1600 (azo) 3325 (NH), 1664 (C=O) -
UV-Vis Absorption Extended conjugation (λmax >450 nm) - Likely visible range

Synthesis Notes:

  • The target compound may require diazo coupling under controlled conditions (0–5°C), similar to procedures in , due to the reactivity of the quinazolinyl diazonium salt .
  • Purification via recrystallization (e.g., dioxane, as in ) is probable for isolating the target compound .

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